molecular formula C13H17NOS B5813106 2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one

2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B5813106
M. Wt: 235.35 g/mol
InChI Key: AALJCIWZQJATKD-UHFFFAOYSA-N
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Description

2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one is an organic compound that features a phenylthio group attached to an ethanone backbone, which is further substituted with a piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of a phenylthio compound with a piperidin-1-yl ethanone precursor. Common synthetic routes include:

    Nucleophilic Substitution: A phenylthio group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the ethanone precursor is replaced by a phenylthio nucleophile.

    Condensation Reactions: The condensation of a phenylthio compound with a piperidin-1-yl ethanone under acidic or basic conditions can yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nucleophilic substitution or condensation reactions, optimized for high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines, thiols, and halides for substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed from the oxidation of the phenylthio group.

    Alcohols: Formed from the reduction of the carbonyl group.

    Substituted Ethanones: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The piperidin-1-yl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylthio)-1-(morpholin-4-yl)ethan-1-one: Similar structure but with a morpholin-4-yl group instead of a piperidin-1-yl group.

    2-(Phenylthio)-1-(pyrrolidin-1-yl)ethan-1-one: Similar structure but with a pyrrolidin-1-yl group instead of a piperidin-1-yl group.

Uniqueness

2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one is unique due to the presence of both the phenylthio and piperidin-1-yl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-phenylsulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c15-13(14-9-5-2-6-10-14)11-16-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALJCIWZQJATKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358051
Record name AC1LGQZX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15911-04-3
Record name AC1LGQZX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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